1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-2-propylpentan-1-one hydrochloride
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Overview
Description
This compound is a derivative of piperazine, which is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms. Piperazine derivatives have been widely studied for their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperazine ring, an imidazole ring, and a propylpentanone group. These functional groups could potentially engage in various types of chemical reactions .Chemical Reactions Analysis
As a piperazine derivative, this compound could potentially undergo a variety of chemical reactions, including substitution reactions at the nitrogen atoms or the carbonyl group of the propylpentanone .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the piperazine and imidazole rings could confer basicity, while the propylpentanone group could influence its lipophilicity .Scientific Research Applications
Synthesis and Biological Evaluation of Derivatives :
- A study on the synthesis and antimicrobial evaluation of 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives showcases the methodological approach towards creating compounds with potential antibacterial and antifungal properties (Rajkumar, Kamaraj, & Krishnasamy, 2014). The structural characterization and in vitro screening against microbial strains highlight the relevance of such compounds in addressing resistance to standard drugs.
Anticancer and Anti-inflammatory Activity :
- Research into the anticancer and anti-inflammatory activities of certain imidazole derivatives, such as the synthesis and characterization of compounds with potential anti-inflammatory effects, demonstrates the therapeutic potential of these chemicals (Ahmed, Molvi, & Khan, 2017). These studies provide a foundation for the development of novel treatments for inflammation-related diseases and cancer.
Antiviral and Antioxidant Applications :
- The synthesis and in vitro anti-HIV activity of new 5-substituted piperazinyl-4-nitroimidazole derivatives highlight the search for effective treatments against HIV, showcasing the versatility of such compounds in targeting viral infections (Al-Masoudi, Al-Soud, De Clercq, & Pannecouque, 2007). Similarly, the antioxidant potential of certain derivatives underscores their significance in combating oxidative stress, which is implicated in various diseases.
Chemical Synthesis and Characterization :
- The preparation and characterization of compounds, as demonstrated in the synthesis of Schiff and Mannich bases of isatin derivatives, illustrate the complex chemical processes involved in creating biologically active molecules (Bekircan & Bektaş, 2008). These synthetic strategies are crucial for the development of new drugs and therapeutic agents.
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[4-(1-ethylimidazol-2-yl)piperazin-1-yl]-2-propylpentan-1-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N4O.ClH/c1-4-7-15(8-5-2)16(22)20-11-13-21(14-12-20)17-18-9-10-19(17)6-3;/h9-10,15H,4-8,11-14H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCQVVSCYYNXGEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)N1CCN(CC1)C2=NC=CN2CC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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